molecular formula C15H13N5OS B2466790 {[7-(3,4-Dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile CAS No. 1223918-81-7

{[7-(3,4-Dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile

Cat. No. B2466790
M. Wt: 311.36
InChI Key: SRRMJYVEEKWCDK-UHFFFAOYSA-N
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Description

The compound {[7-(3,4-Dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile is a complex organic molecule that contains a triazole ring . Triazoles are a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Molecular Structure Analysis

The molecular structure of a compound can often be inferred from its name, but the name {[7-(3,4-Dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile is quite complex and would require a detailed analysis to fully understand .

Scientific Research Applications

Synthesis and Derivative Applications

  • Synthesis of Triazolo-Thiadiazin Derivatives and Antioxidant Ability : The compound was involved in the synthesis of new derivatives for fused 1,2,4-triazole-thiadiazine. Certain derivatives demonstrated significant antioxidant abilities, outperforming known antioxidants like ascorbic acid and BHT in DPPH and FRAP assays (Shakir, Ali, & Hussain, 2017).

  • Development of Dipeptidyl Peptidase IV Inhibitors for Diabetes Treatment : The compound was part of a series aimed at inhibiting dipeptidyl peptidase IV (DPP-IV), showing potential for treating type 2 diabetes. It exhibited strong inhibitory properties and oral efficacy in preclinical models, showcasing promise as a treatment option (Kim et al., 2005).

  • Antimicrobial and Antitumor Activity of Triazolo-Pyridine Derivatives : The synthesis of new tricyclic heterocyclic systems based on triazolo-pyridine derivatives revealed their potential in antimicrobial and antitumor applications. These compounds were subjected to structural and activity analyses, indicating their utility in medical research (Paronikyan et al., 2016).

  • Anticoronavirus and Antitumoral Activity of Triazolo-Thiadiazin Derivatives : A novel series of derivatives showed promise in inhibiting coronavirus replication and tumor growth. The study indicated that structural modifications could fine-tune the biological properties, offering insights into drug development strategies (Jilloju et al., 2021).

Biotechnological and Analytical Applications

  • Microbial Bioreduction and Enantioselective Production : The compound was used in microbial bioreduction processes to produce chiral intermediates of the anti-diabetic drug, sitagliptin. The use of whole cells of Pseudomonas pseudoalcaligenes demonstrated high enantioselectivity and yield, highlighting the potential of microbial processes in pharmaceutical production (Wei et al., 2016).

Future Directions

The future directions for the study of a compound depend on its current state of research and potential applications. Triazoles are a well-studied class of compounds with a wide range of biological activities , suggesting that there could be many potential future directions for the study of new triazole derivatives.

properties

IUPAC Name

2-[[7-(3,4-dimethylphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c1-10-3-4-12(9-11(10)2)19-6-7-20-13(14(19)21)17-18-15(20)22-8-5-16/h3-4,6-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRMJYVEEKWCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN3C(=NN=C3SCC#N)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[7-(3,4-Dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile

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